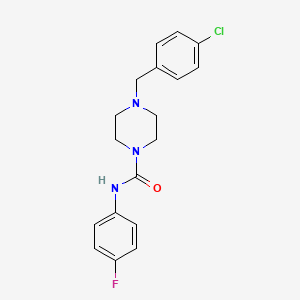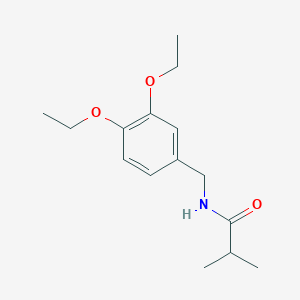![molecular formula C21H24ClN3O3 B5312239 methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown potential as a therapeutic agent in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate works by inhibiting the activity of BTK, which is a key signaling molecule in the B cell receptor (BCR) pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are often dysregulated in B cell malignancies. By blocking BTK activity, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate disrupts the BCR pathway and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects:
In addition to its effects on B cells, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been shown to modulate other immune cells, including T cells and natural killer (NK) cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. These effects suggest that methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have broad immunomodulatory activity, which could be beneficial in the treatment of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is its high potency and selectivity for BTK. This makes it an attractive tool for studying the role of BTK in various cellular processes. However, one limitation of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of interest is the development of combination therapies that incorporate methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate with other targeted agents or immunotherapies. Another potential direction is the investigation of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in other B cell malignancies, such as follicular lymphoma or Waldenstrom's macroglobulinemia. Finally, further studies are needed to better understand the immunomodulatory effects of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate and its potential role in the treatment of autoimmune diseases and inflammatory disorders.
合成法
The synthesis of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate involves several steps, including the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate to form the corresponding amide. This is followed by the reaction of the amide with sodium hydride and methyl iodide to yield the final product, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.
科学的研究の応用
Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied in preclinical models of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.
特性
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-24-10-12-25(13-11-24)19-9-8-15(21(27)28-2)14-18(19)23-20(26)16-6-4-5-7-17(16)22/h4-9,14H,3,10-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKIUMCTJTZOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)

![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)

![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)
